molecular formula C18H14F2N2O3 B2400550 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953231-60-2

3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2400550
CAS No.: 953231-60-2
M. Wt: 344.318
InChI Key: WIGIGDVTLGJNHX-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that is part of the isoxazole family . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Alzheimer's Disease Research

One of the significant applications of structurally related compounds involves the development of selective inhibitors targeting specific enzymes implicated in Alzheimer's disease. For instance, compounds demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6) have been highlighted for their potential in decreasing tau protein phosphorylation and aggregation, showing neuroprotective activities and ameliorating impaired learning and memory in animal models. Such findings suggest a pathway for developing potential treatments for Alzheimer's disease using compounds with related chemical structures (Lee et al., 2018).

Imaging Agent Development

Another research application involves the synthesis of novel compounds for imaging purposes, such as Positron Emission Tomography (PET) agents. Compounds with specific fluorinated benzamide structures have been synthesized for imaging B-Raf(V600E) in cancers, illustrating the role of such chemicals in developing diagnostic tools for oncology (Wang et al., 2013).

Antimicrobial and Antipathogenic Studies

Furthermore, derivatives with similar moieties have shown significant anti-pathogenic activity, particularly against strains capable of forming biofilms, like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential for developing novel antimicrobial agents based on such chemical frameworks (Limban et al., 2011).

Antioxidant Activity

Research into the structural analysis and antioxidant properties of related compounds, using techniques like X-ray diffraction and DFT calculations, further exemplifies the broad applicability of such molecules in understanding molecular geometry, electronic properties, and potential antioxidant applications (Demir et al., 2015).

Future Directions

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

3,4-difluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-14-5-2-11(3-6-14)17-9-13(22-25-17)10-21-18(23)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIGDVTLGJNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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